

Isogambogenic Acid: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Isogambogenic acid*

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Introduction

Isogambogenic acid is a member of the caged polyprenylated xanthone family of natural products, a class of compounds known for their complex molecular architecture and significant biological activities. Isolated from the resin of the *Garcinia hanburyi* tree, **isogambogenic acid**, like its congeners, has attracted considerable interest from the scientific community, particularly in the field of drug discovery due to its potential therapeutic applications. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **isogambogenic acid**, offering valuable data and protocols for researchers in the field.

Chemical Structure and Stereochemistry

Isogambogenic acid possesses the molecular formula $C_{38}H_{46}O_8$ and a molecular weight of approximately 630.78 g/mol. Structurally, it is a stereoisomer of the more extensively studied gambogenic acid. The core of the molecule is a rigid caged xanthone scaffold, which is decorated with several prenyl and other functional groups.

The key stereochemical feature of **isogambogenic acid** lies in its relationship to gambogenic acid as a C2 epimer.^{[1][2][3]} This means that the two compounds differ only in the three-dimensional arrangement of substituents at the second carbon atom of the core structure.

While gambogenic acid is the (R)-epimer at C2, **isogambogenic acid** is the (S)-epimer, also referred to as epi-gambogic acid.[2] This subtle difference in stereochemistry can have a significant impact on the molecule's biological activity and pharmacokinetic properties.

The IUPAC name for gambogenic acid is (2R,3aS,5R,11aS,12S)-8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-en-1-yl)-9-((E)-4-methylpent-2-en-1-yl)-5-(prop-1-en-2-yl)-2,3,3a,5,6,11a-hexahydro-1H,12H-benzo[de]pyrano[3,4-g]chromene-1,12-dione. Based on its epimeric relationship, the IUPAC name for **isogambogenic acid** would be (2S,3aS,5R,11aS,12S)-8-hydroxy-2,2-dimethyl-7-(3-methylbut-2-en-1-yl)-9-((E)-4-methylpent-2-en-1-yl)-5-(prop-1-en-2-yl)-2,3,3a,5,6,11a-hexahydro-1H,12H-benzo[de]pyrano[3,4-g]chromene-1,12-dione.

Below is a 2D representation of the chemical structure of **isogambogenic acid** with the key stereocenter at C2 highlighted.

Caption: Chemical structure of **isogambogenic acid**.

Physicochemical Properties

A summary of the key physicochemical properties of **isogambogenic acid** is presented in the table below.

| Property | Value | Reference |
|-------------------|--|------------------|
| Molecular Formula | C ₃₈ H ₄₆ O ₈ | --INVALID-LINK-- |
| Molecular Weight | 630.78 g/mol | --INVALID-LINK-- |
| CAS Number | 887923-47-9 | --INVALID-LINK-- |
| Appearance | Yellow powder | --INVALID-LINK-- |
| Optical Rotation | [α] _{D20} : +486° (c 0.197, CHCl ₃) | --INVALID-LINK-- |

Spectroscopic Data

The structural elucidation and confirmation of **isogambogenic acid**'s stereochemistry rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The distinct chemical environment of the C2 epimer results in observable differences in the NMR spectra of **isogambogenic acid** compared to gambogenic acid.

NMR Data

The following table summarizes the key distinguishing ^1H and ^{13}C NMR chemical shifts for **isogambogenic acid** (epi-gambogic acid) in CDCl_3 .^[2]

| Nucleus | Atom | Chemical Shift (δ , ppm) |
|-----------------|------|----------------------------------|
| ^1H | H-37 | 5.07 (t, $J = 7.0$ Hz) |
| ^1H | H-32 | 5.00 (t, $J = 7.0$ Hz) |
| ^{13}C | C-19 | 26.96 |

Note: The triplet multiplicity and distinct chemical shifts for protons H-37 and H-32, along with the upfield shift of carbon C-19, are characteristic features that differentiate **isogambogenic acid** from gambogenic acid in their NMR spectra.

Experimental Protocols

Isolation of Isogambogenic Acid from *Garcinia hanburyi*

Isogambogenic acid is typically isolated from the resin of *Garcinia hanburyi* concurrently with gambogenic acid. The process involves the separation of the two C2 epimers. The following protocol is adapted from a multi-gram scale isolation method for gambogic acid.

1. Extraction of Crude Organic Components:

- The gamboge resin is first treated to separate the organic-soluble components from insoluble materials.
- A solid, referred to as crude gambogic acid (containing a mixture of gambogic acid, **isogambogenic acid**, and other compounds), is obtained.

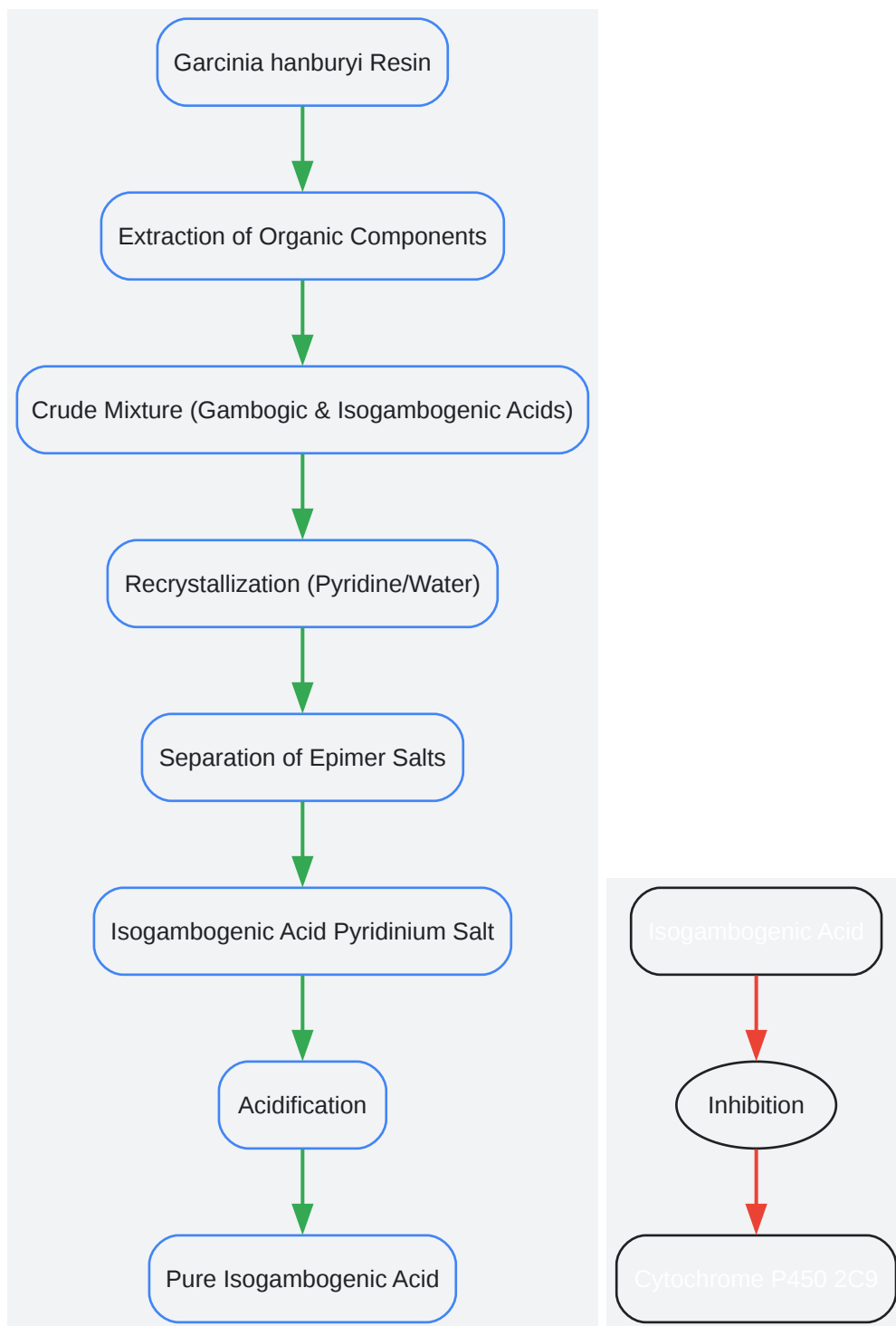
2. Separation of Epimers via Crystallization:

- The crude mixture is subjected to a series of recrystallizations using a pyridine/water solvent system.

- This step leverages the differential solubility of the pyridinium salts of gambogic acid and **isogambogenic acid** to enrich one epimer over the other.
- Spectroscopic analysis (^1H NMR) is used to monitor the ratio of the two epimers in the crystalline material after each recrystallization step.

3. Acidification to Yield Free Acid:

- The purified pyridinium salt of the desired epimer (in this case, **isogambogenic acid**) is then acidified to liberate the free acid.



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